molecular formula C30H20Br3N3O2 B11529863 3,5-Dibromo-N'-[(E)-[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]-2-hydroxybenzohydrazide

3,5-Dibromo-N'-[(E)-[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]-2-hydroxybenzohydrazide

Cat. No.: B11529863
M. Wt: 694.2 g/mol
InChI Key: ZWUWISYQELMCGU-FABQOPTDSA-N
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Description

Preparation Methods

The synthesis of 3,5-Dibromo-N’-[(E)-[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]-2-hydroxybenzohydrazide involves several steps. One common method includes the reaction of 3,5-dibromo-2-hydroxybenzohydrazide with 1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid to facilitate the condensation reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,5-Dibromo-N’-[(E)-[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]-2-hydroxybenzohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

3,5-Dibromo-N’-[(E)-[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]-2-hydroxybenzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-N’-[(E)-[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. For example, it can inhibit the activity of enzymes like 3-hydroxyacyl-[acyl-carrier-protein] dehydratase (FabZ), which is involved in fatty acid biosynthesis in bacteria . This inhibition can disrupt essential biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

3,5-Dibromo-N’-[(E)-[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]-2-hydroxybenzohydrazide can be compared with other similar compounds such as:

Properties

Molecular Formula

C30H20Br3N3O2

Molecular Weight

694.2 g/mol

IUPAC Name

3,5-dibromo-N-[(E)-[1-(4-bromophenyl)-2,5-diphenylpyrrol-3-yl]methylideneamino]-2-hydroxybenzamide

InChI

InChI=1S/C30H20Br3N3O2/c31-22-11-13-24(14-12-22)36-27(19-7-3-1-4-8-19)15-21(28(36)20-9-5-2-6-10-20)18-34-35-30(38)25-16-23(32)17-26(33)29(25)37/h1-18,37H,(H,35,38)/b34-18+

InChI Key

ZWUWISYQELMCGU-FABQOPTDSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)Br)C4=CC=CC=C4)/C=N/NC(=O)C5=C(C(=CC(=C5)Br)Br)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C=NNC(=O)C5=C(C(=CC(=C5)Br)Br)O

Origin of Product

United States

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